molecular formula C21H15ClN4O4S B2743620 5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895414-24-1

5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2743620
CAS No.: 895414-24-1
M. Wt: 454.89
InChI Key: LQFBJISAVHMUMY-UHFFFAOYSA-N
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Description

5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzothiazole ring, a nitro group, and a pyridine moiety

Scientific Research Applications

Synthesis and Chemical Properties

The chemical synthesis and properties of compounds related to "5-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide" have been explored in several studies. Researchers have developed methods for synthesizing various benzamide derivatives, exploring their chemical behaviors, and evaluating their potential as precursors for further chemical modifications. For example, methodologies have been established for synthesizing benzamide derivatives with potential applications in medicinal chemistry, demonstrating their versatility and importance in drug development processes (Jianye Li et al., 2015).

Biological Activities

The potential biological activities of similar benzamide derivatives have been a focus of research, aiming to understand their interactions with biological systems and their potential therapeutic applications. Studies have investigated the cytotoxicity of synthesized compounds against various cancer cell lines, revealing significant activities that could lead to the development of new anticancer agents (M. Hour et al., 2007). Additionally, research on benzimidazoles and related compounds has explored their inhibitory effects on chondrogenesis in cell culture systems, providing insights into their potential effects on biological pathways and disease mechanisms (T. Tsuchiya et al., 1987).

Preparation Methods

The synthesis of 5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps.

Properties

IUPAC Name

5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O4S/c1-30-15-5-7-19-17(10-15)24-21(31-19)25(12-13-3-2-8-23-11-13)20(27)16-9-14(22)4-6-18(16)26(28)29/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFBJISAVHMUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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